3-Methyl-1-octylpyridin-1-ium bromide

描述

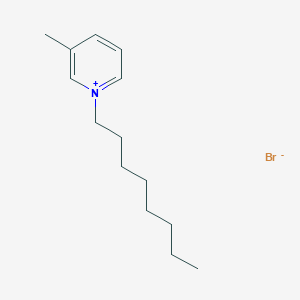

3-Methyl-1-octylpyridin-1-ium bromide is a quaternary ammonium salt belonging to the class of pyridinium ionic liquids. It is characterized by its molecular formula C14H24BrN and is known for its unique properties that make it useful in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-octylpyridin-1-ium bromide typically involves the alkylation of 3-methylpyridine with 1-bromooctane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

化学反应分析

Types of Reactions: 3-Methyl-1-octylpyridin-1-ium bromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, altering its oxidation state.

Complexation: It can form complexes with metal ions, which can be utilized in catalysis and material science.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic media.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Corresponding substituted pyridinium salts.

Oxidation: Oxidized pyridinium derivatives.

Reduction: Reduced pyridinium compounds.

科学研究应用

Pharmaceutical Applications

Antitumor Activity : Recent studies have investigated the use of ionic liquids, including 3-methyl-1-octylpyridin-1-ium bromide, in developing new cancer therapies. For example, a library of dipyridinium ionic liquids was synthesized and tested for antiproliferative activity against lung cancer cell lines. The compounds demonstrated significant inhibition of cell migration, indicating potential as therapeutic agents against cancer .

Drug Delivery Systems : Ionic liquids can enhance the solubility and bioavailability of poorly soluble drugs. Research has shown that this compound may be utilized as a solubilizing agent in drug formulations, improving the delivery of active pharmaceutical ingredients (APIs) through various routes .

Biotechnology Applications

Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies have indicated that quaternary ammonium compounds like this compound can disrupt microbial membranes, making them effective disinfectants and preservatives in biotechnological applications .

Cell Culture Enhancements : In bioprocessing, ionic liquids can be employed to improve cell culture conditions. Their ability to modulate osmotic pressure and provide a stable environment can enhance cell growth and productivity in bioreactors .

Material Science Applications

Ionic Liquid-Based Materials : The compound is being explored for its role in developing advanced materials, such as hydrogels and composites. Its ionic nature allows for the creation of materials with unique thermal and mechanical properties, suitable for applications in coatings and adhesives .

Nanomaterial Synthesis : this compound has been used in the synthesis of carbon nanotube dispersions, enhancing the stability and functionality of nanomaterials for electronic and energy applications .

Case Study 1: Antitumor Activity Assessment

A study evaluated the effect of synthesized dipyridinium ionic liquids on A549 lung cancer cells. The results showed that compounds derived from this compound significantly inhibited cell migration, with wound closure percentages dropping to approximately 67% at a concentration of 10 µM compared to control samples .

| Compound No. | Wound Closure % | p-value |

|---|---|---|

| Control | 100% | - |

| Compound A | 67.64% | 0.0001 |

| Compound B | 67.12% | 0.0001 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of various quaternary ammonium compounds was tested against multi-drug resistant strains. The results indicated that these compounds, including those based on this compound, maintained their effectiveness without significant resistance development over extended exposure periods .

作用机制

The mechanism of action of 3-Methyl-1-octylpyridin-1-ium bromide involves its interaction with molecular targets through ionic and hydrophobic interactions. It can disrupt cell membranes in microbial cells, leading to cell lysis. In catalysis, it facilitates the transfer of reactants between different phases, enhancing reaction rates and selectivity .

相似化合物的比较

- 1-Octyl-3-methylimidazolium bromide

- 1-Octyl-3-methylpyridinium chloride

- 1-Octyl-3-methylpyridinium tetrafluoroborate

Comparison: 3-Methyl-1-octylpyridin-1-ium bromide is unique due to its specific combination of the pyridinium ring and the octyl chain, which imparts distinct solubility and reactivity characteristics. Compared to imidazolium-based ionic liquids, it offers different electrochemical properties and thermal stability .

生物活性

3-Methyl-1-octylpyridin-1-ium bromide is a quaternary ammonium salt that belongs to a class of compounds known as pyridinium ionic liquids. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and cellular interaction properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Molecular Formula: C₁₄H₂₄BrN

Molecular Weight: Approximately 286.25 g/mol

Structure: The compound consists of a pyridine ring with a methyl group and an octyl chain, which contributes to its amphiphilic nature, allowing solubility in both polar and non-polar solvents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, showing effectiveness in disrupting cell membranes through ionic and hydrophobic interactions. This leads to cell lysis, making it a potential candidate for use in antimicrobial applications .

Table 1: Antimicrobial Activity Against Various Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 mg/L | 64 mg/L |

| Escherichia coli | 16 mg/L | 32 mg/L |

| Pseudomonas aeruginosa | 64 mg/L | 128 mg/L |

Anticancer Activity

In addition to its antimicrobial properties, studies have suggested potential anticancer activity. For instance, in vitro assays demonstrated that the compound inhibited the proliferation of lung cancer cells (A549) with an IC₅₀ value indicating effective cytotoxicity. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration .

Table 2: Effects on Lung Cancer Cell Proliferation

| Compound Concentration (µM) | Cell Viability (%) | p-Value |

|---|---|---|

| Control | 100 | - |

| 10 | 45 | <0.001 |

| 20 | 30 | <0.001 |

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in microbes and cancer cells alike .

Cellular Interaction Studies

Recent studies have explored how this compound affects cellular processes:

- Cell Membrane Disruption: The compound's cationic nature facilitates interaction with negatively charged bacterial membranes.

- Apoptosis Induction: In cancer cells, it triggers pathways leading to programmed cell death, which is crucial for therapeutic efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy Against Multidrug-resistant Strains

A study evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated that the compound retained significant antibacterial activity even at low concentrations, suggesting its potential as a therapeutic agent in combating resistant infections .

Case Study 2: Anticancer Potential in Lung Cancer Models

In another investigation, the compound was tested on A549 lung cancer cells using wound healing assays. The results showed a marked reduction in cell migration and proliferation at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methyl-1-octylpyridin-1-ium bromide, and how can reaction conditions be optimized?

The synthesis typically involves a quaternization reaction between pyridine derivatives and alkyl bromides. For example, reacting 3-methylpyridine with 1-bromooctane under reflux in a polar aprotic solvent (e.g., acetonitrile) for 24–48 hours. Optimization includes controlling temperature (80–100°C), stoichiometric excess of the alkylating agent, and purification via recrystallization from ethanol/ethyl acetate mixtures to remove unreacted starting materials . Ultrasound activation can accelerate the reaction by improving mixing and reducing aggregation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : ¹H and ¹³C NMR confirm the alkyl chain attachment and quaternary nitrogen. The methyl group on the pyridinium ring appears as a singlet (~δ 2.5 ppm), while the octyl chain shows characteristic peaks for CH₂ and CH₃ groups.

- FTIR : Stretching vibrations for C-Br (~600 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) validate the structure.

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M-Br]⁺ ion for molecular weight confirmation .

Q. How does the solubility profile of this compound influence its applications in different solvents?

The compound is highly soluble in polar solvents (water, methanol) due to its ionic nature but exhibits limited solubility in non-polar solvents (hexane). Solubility can be enhanced in binary solvent systems (e.g., water/ethanol) or via micelle formation in aqueous solutions. This property is critical for designing reaction media or biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing arrangements. For instance, the octyl chain’s gauche/trans conformations and cation-anion interactions (N⁺–Br⁻ distances) can be quantified. Discrepancies between computational models (DFT) and experimental data require iterative refinement and validation against spectroscopic results .

Q. What experimental strategies mitigate conflicting bioactivity data in studies involving this compound?

Contradictions in bioactivity (e.g., antimicrobial vs. growth-stimulating effects) may arise from concentration-dependent behavior or impurities. Strategies include:

- Dose-Response Curves : Test a wide concentration range (nM–mM).

- Purity Assurance : Use HPLC (>99% purity) to eliminate confounding byproducts.

- Control Experiments : Compare with structurally analogous compounds (e.g., 1-hexyl-3-methylimidazolium bromide) to isolate structure-activity relationships .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Molecular docking (AutoDock, GROMACS) simulates binding to enzymes or membranes. For example, the compound’s long alkyl chain may insert into lipid bilayers, disrupting membrane integrity. Free energy calculations (MM/PBSA) quantify binding affinities, while MD simulations track dynamic interactions over time. Validate predictions with in vitro assays (e.g., fluorescence anisotropy for membrane fluidity changes) .

Q. What methodologies address challenges in quantifying bromide ion release from this compound in environmental studies?

Ion chromatography (IC) with suppressed conductivity detection is optimal for bromide quantification in aqueous matrices. Calibrate using standard solutions (0.01–10 mg/L) and validate recovery rates (>95%) in complex matrices (e.g., soil leachates). Paired t-tests ensure method accuracy compared to fluorescence-based assays .

Q. Methodological Considerations Table

属性

IUPAC Name |

3-methyl-1-octylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQJQWUKWMQYPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC(=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600896 | |

| Record name | 3-Methyl-1-octylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872672-72-5 | |

| Record name | 3-Methyl-1-octylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。